molecular formula C7H9F3O4S B14295290 Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester CAS No. 124878-44-0

Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester

Cat. No.: B14295290
CAS No.: 124878-44-0
M. Wt: 246.21 g/mol
InChI Key: OGWUIBACAOXBEN-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of methanesulfonic acid, which is a strong organic acid. The compound is characterized by the presence of a trifluoromethanesulfonyl group and a tetrahydro-2-oxepinyl moiety, making it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the ester product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of methanesulfonic acid esters often involves large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester is unique due to the presence of both the trifluoromethanesulfonyl group and the tetrahydro-2-oxepinyl moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical processes .

Properties

CAS No.

124878-44-0

Molecular Formula

C7H9F3O4S

Molecular Weight

246.21 g/mol

IUPAC Name

2,3,4,5-tetrahydrooxepin-7-yl trifluoromethanesulfonate

InChI

InChI=1S/C7H9F3O4S/c8-7(9,10)15(11,12)14-6-4-2-1-3-5-13-6/h4H,1-3,5H2

InChI Key

OGWUIBACAOXBEN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=CC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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